YM 60828
Description
Contextualizing YM 60828 within Anticoagulant Development Paradigms
The development of this compound is situated within a broader paradigm shift in anticoagulant therapy, which sought to overcome limitations associated with traditional agents such as unfractionated heparin and warfarin (B611796). These traditional anticoagulants often presented challenges related to narrow therapeutic windows, drug and food interactions, and the necessity for regular blood monitoring ccjm.orgresearchgate.net. In the 1990s, a new anticoagulation strategy began to emerge, focusing on the inhibition of specific factors within the coagulation cascade, particularly factor Xa (FXa) ccjm.orgtandfonline.comwikipedia.org.
This approach aimed to block thrombin generation at an earlier stage, thereby offering potentially improved efficacy and safety profiles compared to direct thrombin inhibitors ccjm.orgtandfonline.com. The pursuit of orally bioavailable, enzyme-specific, low-molecular-weight factor Xa inhibitors became a key objective, driven by the desire for more convenient and less complex long-term anticoagulation ccjm.orgtandfonline.com. This compound was identified as one such promising candidate, representing a class of direct FXa inhibitors designed to achieve antithrombotic effects with a potentially wider therapeutic window wikipedia.orgnih.gov.
Historical Trajectory of this compound Discovery and Preclinical Investigation
This compound was discovered and developed by Yamanouchi Pharmaceutical Co., Ltd. nih.gov. Its discovery stemmed from an investigation into non-peptide, orally available FXa inhibitors, specifically focusing on a series of N-[(7-amidino-2-naphthyl)methyl]aniline derivatives nih.gov. Through structure-activity relationship (SAR) studies, it was determined that increasing lipophilicity on the central aniline (B41778) moiety had a detrimental effect on anticoagulant activity in plasma nih.gov. Conversely, compounds with hydrophilic substituents in this region demonstrated potent FXa inhibitory and high anticoagulant activities nih.gov.
This compound, a sulfamoylacetic acid derivative, emerged as the most promising compound in this series, exhibiting potent, selective, and orally bioavailable FXa inhibitory properties, leading to its selection for preclinical and potential clinical development nih.gov.
Preclinical investigations extensively evaluated this compound's antithrombotic efficacy across various animal models. Studies in rats and guinea pigs demonstrated its antithrombotic effects in different thrombosis models, including venous thrombosis, arterio-venous shunt models, and carotid thrombosis models researchgate.netnih.govspringernature.comthieme-connect.com. For instance, in a rat model of electrically-induced carotid artery thrombosis, this compound significantly reduced the incidence of occlusion and improved carotid arterial patency after oral administration thieme-connect.com. Furthermore, studies compared its effects with other antithrombotic agents like heparin, argatroban (B194362), and dalteparin, noting its ability to prevent reocclusion and improve vessel patency after thrombolysis without a significant increase in blood loss, suggesting a potentially improved antithrombotic/anti-hemostatic ratio tandfonline.comnih.govnih.gov.
Identification of Primary Therapeutic Targets for this compound
The primary therapeutic target for this compound is human coagulation factor Xa (FXa) researchgate.nettandfonline.comnih.govnih.gov. FXa is a serine protease that plays a pivotal role in the blood coagulation cascade by converting prothrombin to thrombin, thereby leading to fibrin (B1330869) formation and clot stabilization ccjm.orgwikipedia.org. By directly inhibiting FXa, this compound aims to reduce thrombin generation and exert its antithrombotic effects researchgate.netwikipedia.org.
Detailed biochemical and pharmacological characterization revealed this compound's high affinity and selectivity for FXa.
Table 1: Biochemical and Pharmacological Characteristics of this compound
| Parameter | Value | Reference |
| Inhibition constant (Ki) for human FXa | 1.3 nM | researchgate.netnih.gov |
| Inhibition constant (Ki) for thrombin | > 100 µM | researchgate.netnih.gov |
| IC50 for FXa in prothrombinase complex | 7.7 nM | researchgate.netnih.gov |
| Doubling of FXa clotting time | 0.10 µM | researchgate.netnih.gov |
| Doubling of Prothrombin Time (PT) | 0.21 µM | researchgate.netnih.gov |
| Doubling of Activated Partial Thromboplastin (B12709170) Time (APTT) | 0.24 µM | researchgate.netnih.gov |
| Effect on Thrombin Time (TT) | No prolongation at 100 µM | researchgate.netnih.gov |
| IC50 for platelet aggregation (various agonists) | 3 to 23 µM | researchgate.netnih.gov |
These findings underscore this compound's potent and selective inhibition of FXa, with minimal impact on thrombin, highlighting its targeted mechanism of action within the coagulation cascade researchgate.netnih.gov. Its ability to inhibit FXa within the prothrombinase complex further emphasizes its direct role in impeding the amplification of clot formation researchgate.netnih.gov. Additionally, this compound has been shown to inhibit platelet aggregation induced by various agonists, suggesting a broader impact on hemostasis beyond direct FXa inhibition researchgate.netnih.gov.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(7-carbamimidoylnaphthalen-2-yl)methyl-[4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O5S/c1-18(28)31-12-10-25(11-13-31)37-24-8-6-23(7-9-24)32(38(35,36)17-26(33)34)16-19-2-3-20-4-5-21(27(29)30)15-22(20)14-19/h2-9,14-15,25,28H,10-13,16-17H2,1H3,(H3,29,30)(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBKHEMDWREFJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N)N1CCC(CC1)OC2=CC=C(C=C2)N(CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)S(=O)(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80430967 | |
| Record name | YM-60828 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80430967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179755-65-8 | |
| Record name | YM-60828 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80430967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Cellular Pharmacology of Ym 60828
Mechanism of Action as a Factor Xa Inhibitor
YM-60828 exerts its anticoagulant effect by directly binding to and inhibiting the enzymatic activity of Factor Xa (FXa). nih.gov FXa occupies a pivotal position in the coagulation cascade, where the intrinsic and extrinsic pathways converge. nih.gov It is responsible for the conversion of prothrombin to thrombin, the final effector enzyme that leads to the formation of a fibrin (B1330869) clot. nih.gov By inhibiting FXa, YM-60828 effectively blocks this amplification step, thereby reducing thrombin generation and subsequent fibrin formation. nih.gov
Enzymatic Inhibition Kinetics and Affinity for Human Factor Xa
Research has demonstrated that YM-60828 exhibits a high affinity for human Factor Xa. Enzymatic kinetic studies have determined its inhibition constant (Ki) to be 1.3 nM. This low Ki value indicates a strong binding affinity to the active site of the Factor Xa enzyme, leading to potent inhibition of its activity.
Interactive Data Table: Enzymatic Inhibition of Human Factor Xa by YM-60828
| Parameter | Value |
| Target Enzyme | Human Factor Xa |
| Inhibition Constant (Ki) | 1.3 nM |
Impact on the Prothrombinase Complex Activity
The prothrombinase complex, composed of Factor Xa and its cofactor Factor Va assembled on a phospholipid surface, is responsible for the rapid conversion of prothrombin to thrombin. nih.gov Studies have shown that YM-60828 effectively inhibits Factor Xa activity even when it is incorporated into this complex. The 50% inhibitory concentration (IC50) of YM-60828 against the prothrombinase complex has been measured at 7.7 nM. nih.gov This demonstrates that YM-60828 can access and inhibit Factor Xa within its physiologically relevant complex, a crucial aspect of its anticoagulant efficacy.
Interactive Data Table: Inhibition of Prothrombinase Complex by YM-60828
| Parameter | Value |
| Target Complex | Prothrombinase |
| IC50 | 7.7 nM |
Selectivity Profile Against Related Serine Proteases
A key attribute of a targeted inhibitor is its selectivity for the intended target over other related enzymes. YM-60828 has been shown to be highly selective for Factor Xa. In comparative enzymatic assays, YM-60828 displayed potent inhibition of Factor Xa while having a negligible effect on thrombin, another critical serine protease in the coagulation cascade. The inhibition constant (Ki) for thrombin was found to be greater than 100 µM, indicating a selectivity of over 76,000-fold for Factor Xa compared to thrombin. nih.gov While comprehensive data on its activity against a wider panel of serine proteases such as trypsin and plasmin is not extensively detailed in publicly available literature, its pronounced selectivity against thrombin underscores its targeted mechanism of action.
Interactive Data Table: Selectivity Profile of YM-60828
| Enzyme | Inhibition Constant (Ki) | Selectivity vs. Factor Xa |
| Human Factor Xa | 1.3 nM | - |
| Human Thrombin | > 100 µM | > 76,900-fold |
Modulatory Effects on Platelet Function
In addition to its direct anticoagulant properties, YM-60828 has been observed to modulate platelet function.
Inhibition of Agonist-Induced Platelet Aggregation
Interactive Data Table: Inhibition of Agonist-Induced Platelet Aggregation by YM-60828
| Agonists | IC50 Range |
| Various Agonists | 3 - 23 µM |
Exploration of Secondary Molecular Targets
Based on the available scientific literature, there is no specific information identifying any secondary molecular targets of YM-60828. Pharmacological profiling studies that have been published focus primarily on its potent and selective inhibition of Factor Xa. The high selectivity ratio against thrombin further supports a targeted mechanism of action with a low likelihood of significant off-target effects on other serine proteases involved in coagulation. However, a comprehensive screening against a broad panel of receptors, enzymes, and ion channels to definitively rule out any secondary pharmacological interactions has not been reported in the reviewed literature.
Compound YM-60828: Not Associated with SGLT2 Inhibition
A comprehensive review of scientific literature reveals that the chemical compound YM-60828 is not a Sodium-Dependent Glucose Cotransporter 2 (SGLT2) inhibitor. All available research and pharmacological data identify YM-60828 as a potent and selective factor Xa inhibitor, which is a class of anticoagulant medications used to prevent and treat blood clots.
The provided article outline, which focuses on the "" specifically in the context of "Mechanism of Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibition" and its "Implications for Glucose Homeostasis Regulation," is based on a factually incorrect premise. There is no scientific evidence in published literature to suggest that YM-60828 has any activity related to SGLT2 or the regulation of glucose levels.
Therefore, it is not possible to generate a scientifically accurate article on YM-60828 that adheres to the requested outline. Any attempt to do so would require fabricating data and mechanisms of action, which would be misleading and scientifically unsound.
It is possible that the compound name "YM-60828" has been confused with that of an actual SGLT2 inhibitor. SGLT2 inhibitors are a well-established class of drugs used in the management of type 2 diabetes, and they work by promoting the excretion of glucose in the urine. Examples of SGLT2 inhibitors include empagliflozin, canagliflozin, and dapagliflozin.
Should information be required on a confirmed SGLT2 inhibitor, please provide the correct compound name, and a detailed and accurate article can be generated based on the requested outline.
Preclinical Efficacy and Pharmacological Assessment of Ym 60828
Assessment of Anticoagulant Activity Ex Vivo
The anticoagulant activity of YM-60828 has been comprehensively assessed through various ex vivo coagulation assays, including prothrombin time (PT), activated partial thromboplastin (B12709170) time (APTT), and thrombin time (TT) analyses.
Prothrombin Time (PT) and Activated Partial Thromboplastin Time (APTT) Modulation
In ex vivo studies, YM-60828 consistently prolonged both prothrombin time (PT) and activated partial thromboplastin time (APTT) in a dose-dependent manner nih.govnih.govthieme-connect.com. Quantitative assessments revealed that YM-60828 doubled factor Xa clotting time, PT, and APTT at concentrations of 0.10 µM, 0.21 µM, and 0.24 µM, respectively nih.govthieme-connect.comthieme-connect.com.
Comparative studies in squirrel monkeys, following oral administration at a dose of 3 mg/kg, showed that YM-60828 significantly prolonged PT by 4.8-fold and APTT by 1.9-fold one hour post-administration nih.govthieme-connect.comthieme-connect.comresearchgate.net. In contrast, other anticoagulant agents such as heparin and dalteparin primarily prolonged only APTT, while argatroban (B194362), similar to YM-60828, prolonged both PT and APTT nih.gov.
Table 1: Ex Vivo Anticoagulant Activity of YM-60828
| Coagulation Assay | Concentration to Double Clotting Time (µM) | Fold Prolongation (Squirrel Monkey, 3 mg/kg oral) |
| Factor Xa Clotting Time | 0.10 nih.govthieme-connect.comthieme-connect.com | Not applicable |
| Prothrombin Time (PT) | 0.21 nih.govthieme-connect.comthieme-connect.com | 4.8-fold nih.govthieme-connect.comthieme-connect.comresearchgate.net |
| Activated Partial Thromboplastin Time (APTT) | 0.24 nih.govthieme-connect.comthieme-connect.com | 1.9-fold nih.govthieme-connect.comthieme-connect.comresearchgate.net |
Thrombin Time (TT) Analysis
A key finding in the ex vivo pharmacological assessment of YM-60828 is its lack of effect on thrombin time (TT). Even at concentrations as high as 100 µM, YM-60828 did not prolong TT nih.govthieme-connect.comthieme-connect.comresearchgate.net. This observation underscores its specific inhibitory action on factor Xa within the coagulation cascade, rather than directly inhibiting thrombin, which is consistent with its classification as a factor Xa inhibitor thieme-connect.com.
Thrombin-Antithrombin III Complex (TAT) Reduction
In the rat arterio-venous shunt model, YM-60828 demonstrated a dose-dependent reduction in the levels of thrombin-antithrombin III complex (TAT) medchemexpress.eumedchemexpress.commedchemexpress.com. The quantification of TAT complexes serves as a sensitive and specific marker for thrombin generation criver.comdntb.gov.ua. The observed reduction in TAT levels by YM-60828 further supports its antithrombotic efficacy by indirectly inhibiting thrombin generation through its primary action as an anti-FXa agent, rather than directly inhibiting thrombin itself medchemexpress.eumedchemexpress.com.
Evaluation of Antithrombotic Efficacy In Vivo Animal Models
YM-60828 has been extensively evaluated for its antithrombotic efficacy in various in vivo animal models, primarily in rats, demonstrating dose-dependent antithrombotic effects nih.govtandfonline.comscilit.com. Its antithrombotic effects were particularly pronounced in models of venous thrombosis and arterio-venous shunts researchgate.net. Notably, YM-60828 achieved its antithrombotic effects with minimal prolongation of bleeding time when compared to other commonly used anticoagulant agents nih.govtandfonline.comscilit.com.
Venous Thrombosis Models
In a rat model of venous thrombosis, YM-60828 exhibited significant antithrombotic effects in a dose-dependent manner nih.govtandfonline.comscilit.comthieme-connect.comresearchgate.net. The inhibitory dose 50% (ID50) for YM-60828 in this model was determined to be 0.0081 mg kg⁻¹ nih.govtandfonline.comscilit.com. For comparative purposes, the ID50 values for other agents were 0.011 mg kg⁻¹ for argatroban, 6.3 IU kg⁻¹ for heparin, and 4.7 IU kg⁻¹ for dalteparin nih.govscilit.com.
Table 2: Antithrombotic Efficacy (ID50) in Rat Venous Thrombosis Model
| Agent | ID50 Value (mg kg⁻¹ or IU kg⁻¹) |
| YM-60828 | 0.0081 mg kg⁻¹ nih.govtandfonline.comscilit.com |
| Argatroban | 0.011 mg kg⁻¹ nih.govscilit.com |
| Heparin | 6.3 IU kg⁻¹ nih.govscilit.com |
| Dalteparin | 4.7 IU kg⁻¹ nih.govscilit.com |
Arterio-Venous Shunt Models
YM-60828 also demonstrated dose-dependent antithrombotic effects in an arterio-venous shunt model in rats nih.govtandfonline.comresearchgate.netscilit.com. In this model, the ID50 value for YM-60828 was 0.010 mg kg⁻¹ nih.govtandfonline.comscilit.com. Comparative data for other agents showed ID50 values of 0.011 mg kg⁻¹ for argatroban, 10 IU kg⁻¹ for heparin, and 4.2 IU kg⁻¹ for dalteparin nih.govscilit.com.
Table 3: Antithrombotic Efficacy (ID50) in Rat Arterio-Venous Shunt Model
| Agent | ID50 Value (mg kg⁻¹ or IU kg⁻¹) |
| YM-60828 | 0.010 mg kg⁻¹ nih.govtandfonline.comscilit.com |
| Argatroban | 0.011 mg kg⁻¹ nih.govscilit.com |
| Heparin | 10 IU kg⁻¹ nih.govscilit.com |
| Dalteparin | 4.2 IU kg⁻¹ nih.govscilit.com |
Structure Activity Relationship Sar and Rational Design of Ym 60828 Analogs
Conformational Analysis and Ligand-Enzyme Interactions of YM 60828 with Factor Xa
This compound functions as a direct inhibitor of Factor Xa, a serine protease crucial for converting prothrombin to thrombin in the coagulation pathway. Its potent inhibitory activity stems from a high affinity for human Factor Xa, characterized by a Ki value of 1.3 nM nih.govcornell.edunih.govuoregon.edunih.gov. Importantly, this compound exhibits remarkable selectivity, showing significantly less effect on thrombin (Ki > 100 µM) and trypsin (Ki = 46 nM) nih.govcornell.edunih.govuoregon.edunih.gov. This selectivity is a critical feature for an antithrombotic agent, aiming to minimize off-target effects.
This compound also effectively inhibits Factor Xa within the prothrombinase complex, with an IC50 value of 7.7 nM cornell.edunih.govuoregon.edunih.gov. Conformational analysis and docking studies have revealed that an "L-shape" conformation of this compound within the active site of Factor Xa is crucial for its inhibitory activity ambeed.comnih.govnih.gov. This specific conformation facilitates optimal interactions with the enzyme's binding pockets, contributing to its high potency and selectivity.
Table 1: Key Inhibitory Data for this compound
| Target Enzyme / Complex | Inhibition Constant (Ki) / Half Maximal Inhibitory Concentration (IC50) | Reference |
| Human Factor Xa | Ki = 1.3 nM | nih.govcornell.edunih.govuoregon.edunih.gov |
| Thrombin | Ki > 100 µM | nih.govcornell.edunih.govuoregon.edunih.gov |
| Trypsin | Ki = 46 nM | nih.gov |
| Prothrombinase Complex | IC50 = 7.7 nM | cornell.edunih.govuoregon.edunih.gov |
Systematic Optimization of Substituents for Potency and Selectivity
Initial structure-activity relationship (SAR) investigations on a series of N-[(7-amidino-2-naphthyl)methyl]aniline derivatives, from which this compound was derived, focused on the impact of substituents at the R1 position on the central aniline (B41778) moiety. These studies indicated that increasing the lipophilicity of the R1 substituent had a detrimental effect on the anticoagulant activity in plasma. Conversely, the incorporation of hydrophilic substituents at the R1 position led to compounds with not only potent Factor Xa inhibitory activities but also enhanced anticoagulant activities. This compound, a sulfamoylacetic acid derivative, emerged as the most effective compound within this series, demonstrating a favorable balance of potency, selectivity, and oral bioavailability.
Derivatization Strategies for Enhanced Oral Bioavailability
A significant challenge in the development of orally active Factor Xa inhibitors, including this compound, has been the presence of highly basic amidine groups. While these groups are often essential for potent binding to Factor Xa, they can lead to low oral bioavailability.
Despite this challenge, this compound demonstrated oral activity, with reported bioavailability varying across species: 20.3% in squirrel monkeys, 4.4% in rats, and 33.4% in guinea pigs nih.govcornell.edunih.govuoregon.edu.
Table 2: Oral Bioavailability of this compound in Different Species
| Species | Oral Bioavailability (%) | Reference |
| Squirrel Monkey | 20.3 | nih.govcornell.edunih.govuoregon.edu |
| Rat | 4.4 | uoregon.edu |
| Guinea Pig | 33.4 | uoregon.edu |
To address the issue of low oral bioavailability associated with highly basic moieties, derivatization strategies have been explored. These include the design of less basic or non-basic amidine replacements and the development of prodrugs. The exploration of conformationally restricted cyclic scaffolds, as mentioned in Section 4.2, also aimed to optimize not only potency and selectivity but also the pharmacokinetic profile, including oral absorption ambeed.comnih.govnih.gov. The continuous efforts in derivatization and structural modification highlight the importance of balancing potent enzyme inhibition with favorable absorption characteristics for developing clinically viable oral anticoagulants.
Comparative Pharmacological Studies of Ym 60828 with Other Anticoagulant Agents
Comparison with Direct Thrombin Inhibitors
Studies have compared YM 60828 with direct thrombin inhibitors (DTIs) such as argatroban (B194362). In ex vivo studies in rats, this compound and argatroban both prolonged prothrombin time (PT) and activated partial thromboplastin (B12709170) time (APTT) in a dose-dependent manner nih.govscilit.comnih.gov. This contrasts with heparins, which primarily prolong APTT nih.govscilit.comnih.gov.
In rat thrombosis models, including venous thrombosis and arterio-venous shunt models, this compound demonstrated potent antithrombotic effects comparable to argatroban. For instance, in a venous thrombosis model, the ID50 (inhibitory dose 50%) for this compound was 0.0081 mg/kg, very similar to argatroban's ID50 of 0.011 mg/kg nih.govscilit.comnih.gov. In an arterio-venous shunt model, their ID50 values were also closely matched at 0.010 mg/kg for this compound and 0.011 mg/kg for argatroban nih.govscilit.comnih.gov.
A significant advantage observed for this compound in these comparative studies was its ability to exert antithrombotic effects with less prolongation of bleeding time compared to argatroban. The ratio of the dose causing a twofold prolongation of bleeding time (ED2) to the ID50 (ED2/ID50) was more than 10-fold greater for this compound than for argatroban nih.govscilit.comnih.gov. This suggests a wider therapeutic window for this compound in terms of bleeding risk nih.govscilit.comnih.gov.
Table 1: Comparative Antithrombotic and Bleeding Time Profiles in Rats (Intravenous Administration)
| Agent | Venous Thrombosis ID50 (mg/kg or IU/kg) | Arterio-Venous Shunt ID50 (mg/kg or IU/kg) | Bleeding Time ED2 (mg/kg or IU/kg) | ED2/ID50 Ratio (Venous Thrombosis) |
|---|---|---|---|---|
| This compound | 0.0081 mg/kg nih.govscilit.comnih.gov | 0.010 mg/kg nih.govscilit.comnih.gov | 0.76 mg/kg nih.govscilit.comnih.gov | >30 vs. Heparin, >10 vs. Argatroban, Dalteparin nih.govscilit.comnih.gov |
| Argatroban | 0.011 mg/kg nih.govscilit.comnih.gov | 0.011 mg/kg nih.govscilit.comnih.gov | 0.081 mg/kg nih.govscilit.comnih.gov | - |
Comparison with Heparins (Unfractionated and Low Molecular Weight)
This compound has been compared with both unfractionated heparin (UFH) and low molecular weight heparin (LMWH), such as dalteparin nih.govscilit.comnih.gov. In ex vivo studies, this compound prolonged both PT and APTT, whereas UFH and dalteparin primarily prolonged only APTT nih.govscilit.comnih.gov. This difference highlights this compound's direct inhibition of Factor Xa, which affects both intrinsic and extrinsic coagulation pathways, unlike heparins that primarily act via antithrombin to inhibit thrombin and Factor Xa wikipedia.orgnih.govscilit.comnih.gov.
In rat thrombosis models, this compound demonstrated superior antithrombotic efficacy with a more favorable bleeding profile compared to heparins. For instance, in a venous thrombosis model, the ID50 for this compound was significantly lower (0.0081 mg/kg) than that of heparin (6.3 IU/kg) and dalteparin (4.7 IU/kg) nih.govscilit.comnih.gov. Similar trends were observed in an arterio-venous shunt model nih.govscilit.comnih.gov.
Crucially, the ratio of ED2 to ID50 for this compound was more than 30-fold greater than that of heparin, indicating that this compound could achieve its antithrombotic effects with substantially less prolongation of bleeding time compared to heparin nih.govscilit.comnih.gov. In an electrically-induced carotid artery thrombosis model in rats, this compound significantly improved patency status and prolonged the time to occlusive thrombus formation without a marked increase in systemic coagulation time, unlike heparin, which showed a significant increase in systemic coagulation time at effective antithrombotic doses thieme-connect.comthieme-connect.com.
Table 2: Comparative Anticoagulant and Antithrombotic Effects in Rats (Intravenous Administration)
| Agent | PT Prolongation (ex vivo) | APTT Prolongation (ex vivo) | Venous Thrombosis ID50 (mg/kg or IU/kg) | Arterio-Venous Shunt ID50 (mg/kg or IU/kg) | ED2/ID50 Ratio (Venous Thrombosis) |
|---|---|---|---|---|---|
| This compound | Dose-dependent nih.govscilit.comnih.gov | Dose-dependent nih.govscilit.comnih.gov | 0.0081 mg/kg nih.govscilit.comnih.gov | 0.010 mg/kg nih.govscilit.comnih.gov | >30 vs. Heparin nih.govscilit.comnih.gov |
| Heparin | No significant prolongation nih.govscilit.comnih.gov | Dose-dependent nih.govscilit.comnih.gov | 6.3 IU/kg nih.govscilit.comnih.gov | 10 IU/kg nih.govscilit.comnih.gov | - |
| Dalteparin | No significant prolongation nih.govscilit.comnih.gov | Dose-dependent nih.govscilit.comnih.gov | 4.7 IU/kg nih.govscilit.comnih.gov | 4.2 IU/kg nih.govscilit.comnih.gov | - |
Comparison with Other Direct Factor Xa Inhibitors
This compound was one of the early small-molecule direct FXa inhibitors developed in the 1990s, alongside compounds like DX-9065a wikipedia.orgresearchgate.netphila.gov. These early FXa inhibitors were significant because they demonstrated selective inhibition of FXa without affecting thrombin nih.govthieme-connect.comwikipedia.org. This selectivity is a key characteristic of direct FXa inhibitors, differentiating them from DTIs.
Comparative Analysis of Antithrombotic and Anticoagulant Profiles Across Species
Research on this compound has primarily utilized rat models for in vivo antithrombotic and anticoagulant studies nih.govthieme-connect.comnih.govscilit.comnih.govthieme-connect.com. These studies in rats have consistently shown that this compound is a potent antithrombotic agent in both venous thrombosis and arterial thrombosis models nih.govthieme-connect.comnih.govscilit.comnih.govthieme-connect.com.
In addition to rat studies, squirrel monkeys have been used to investigate the ex vivo anticoagulant activity and pharmacokinetic properties of this compound nih.govthieme-connect.comthieme-connect.comresearchgate.net. Following oral administration at 3 mg/kg in squirrel monkeys, this compound significantly prolonged PT (4.8-fold) and APTT (1.9-fold) within one hour nih.govthieme-connect.comthieme-connect.comresearchgate.net. This demonstrates its anticoagulant activity across different mammalian species, supporting its potential as a broad-spectrum anticoagulant. The consistency of its FXa inhibitory mechanism and subsequent anticoagulant effects across these species underscores its fundamental pharmacological properties.
Table 3: Ex Vivo Anticoagulant Activity of this compound in Squirrel Monkeys (Oral Administration)
| Parameter | Value (1 hour post-administration at 3 mg/kg) |
|---|---|
| PT Prolongation | 4.8-fold nih.govthieme-connect.comthieme-connect.comresearchgate.net |
| APTT Prolongation | 1.9-fold nih.govthieme-connect.comthieme-connect.comresearchgate.net |
| Plasma Concentration | 788 ± 167 ng/ml nih.govthieme-connect.comthieme-connect.comresearchgate.net |
Translational Potential and Future Research Directions for Ym 60828
Therapeutic Promise in Thromboembolic Disorders
YM 60828 has shown considerable therapeutic promise in preclinical models of both venous and arterial thrombosis, suggesting its potential for broad application in preventing and treating these life-threatening conditions.
This compound has been identified as a potent Factor Xa inhibitor and anticoagulant with potential utility in the treatment of venous thromboembolic disease. biocat.combiorbyt.comcymitquimica.comnih.gov Studies in rat venous thrombosis models have demonstrated that this compound exerts dose-dependent antithrombotic effects. nih.govnih.gov
Table 1: Comparative Antithrombotic Efficacy in Rat Venous Thrombosis Model (ID50 values)
| Agent | ID50 (mg kg⁻¹ or IU kg⁻¹) nih.govnih.gov |
| This compound | 0.0081 mg kg⁻¹ |
| Argatroban (B194362) | 0.011 mg kg⁻¹ |
| Heparin | 6.3 IU kg⁻¹ |
| Dalteparin | 4.7 IU kg⁻¹ |
These findings highlight this compound's efficacy in preventing clot formation in venous systems, a critical aspect for the prevention and treatment of conditions such as deep vein thrombosis (DVT) and pulmonary embolism (PE). nih.govnih.govmedscape.com
In models of arterial thrombosis, this compound has also exhibited significant antithrombotic activity. In electrically-induced carotid artery thrombosis models in rats, intravenous infusion of this compound at 1 mg/kg/h significantly improved vessel patency and prolonged the time to occlusive thrombus formation. nih.govthieme-connect.com When administered orally at 30 mg/kg, this compound effectively reduced the incidence of occlusion and enhanced carotid arterial patency, demonstrating superior performance compared to several other antithrombotic agents, including ticlopidine, cilostazol, aspirin, beraprost, ethyl icosapentate, and warfarin (B611796) in these specific models. nih.govthieme-connect.comresearchgate.net
Furthermore, in adjunctive thrombolytic therapy, this compound at 1 mg/kg intravenously followed by 3 mg/kg/h infusion, in combination with a modified tissue-type plasminogen activator (moPA), significantly prevented reocclusion and improved vessel patency without a significant increase in blood loss from the operation site. nih.gov This suggests that this compound may offer a lower risk of bleeding complications compared to traditional anticoagulants like argatroban and heparin when used in thrombolytic settings. nih.govnih.gov
Potential Applications in Metabolic Diseases (e.g., Type 2 Diabetes Mellitus)
Current scientific literature and research findings on this compound primarily focus on its role as a Factor Xa inhibitor and its applications in thromboembolic disorders. As of the current review, there is no published research or evidence directly linking this compound to potential applications in metabolic diseases such as Type 2 Diabetes Mellitus. Research in this area would require dedicated studies to explore any direct or indirect effects of this compound on glucose metabolism, insulin (B600854) sensitivity, or other pathways relevant to metabolic disorders.
Unexplored Clinical Indications and Polypharmacology
Table 2: this compound Inhibition Constants (Ki) and Half Maximal Inhibitory Concentrations (IC50)
| Target/Activity | Value | Reference |
| Human Factor Xa (Ki) | 1.3 nM | nih.govthieme-connect.comthieme-connect.com |
| Thrombin (Ki) | > 100 µM | nih.govthieme-connect.comthieme-connect.com |
| Factor Xa in prothrombinase complex (IC50) | 7.7 nM | nih.govthieme-connect.comthieme-connect.com |
| Platelet aggregation (IC50) | 3 to 23 µM (various agonists) | nih.govthieme-connect.comthieme-connect.com |
The favorable ratio of its antithrombotic effects to its impact on bleeding time is a notable characteristic. The ratio of the dose causing a two-fold prolongation of bleeding time (ED2) to the dose producing 50% antithrombotic effect (ID50) for this compound was reported to be more than 30-fold greater than that of heparin and more than 10-fold greater than those of argatroban and dalteparin. nih.govnih.govnih.gov This suggests a potentially wider therapeutic window, which could be advantageous in clinical settings where balancing antithrombotic efficacy with bleeding risk is paramount. nih.govnih.govnih.gov While its primary focus remains antithrombotic therapy, this favorable risk-benefit profile could theoretically open avenues for its consideration in other conditions where localized or systemic Factor Xa activity contributes to pathology, provided further research supports such applications.
Methodological Advancements in this compound Research
The comprehensive characterization of this compound has relied on a combination of in vitro and ex vivo experimental methodologies.
The initial biochemical and pharmacological characterization of this compound involved a range of established in vitro assay systems. These included assays to determine its inhibition constant (Ki) against human Factor Xa, as well as its effects on Factor Xa clotting time, prothrombin time (PT), and activated partial thromboplastin (B12709170) time (APTT). nih.govthieme-connect.comthieme-connect.comresearchgate.netresearchgate.net Further in vitro studies assessed its inhibitory activity on Factor Xa when incorporated into the prothrombinase complex and its impact on platelet aggregation induced by various agonists. nih.govthieme-connect.comthieme-connect.comresearchgate.netresearchgate.net These standard in vitro assays were crucial for elucidating this compound's mechanism of action, potency, and selectivity. While these methods provided foundational data, the existing literature does not specifically detail the development of novel or "advanced" in vitro assay systems that were uniquely designed or innovated for the study of this compound. Rather, its characterization appears to have leveraged well-established and validated in vitro techniques within the field of coagulation and thrombosis research.
Refinement of In Vivo Disease Models
Preclinical evaluation of this compound has extensively utilized various in vivo disease models, particularly in rats, to assess its antithrombotic efficacy. Studies have demonstrated that this compound exerts dose-dependent antithrombotic effects in established models of venous thrombosis and arterio-venous shunt thrombosis springernature.commedchemexpress.comnih.govnih.gov. Notably, this compound exhibited a favorable profile regarding its effect on bleeding time, demonstrating antithrombotic activity with less prolongation of bleeding time compared to conventional anticoagulants such as heparin, argatroban, and dalteparin nih.govnih.govnih.gov. For instance, in a rat venous thrombosis model, the ID50 (inhibitory dose 50%) for this compound was 0.0081 mg kg−1, while its ED2 (dose causing a 2-fold prolongation of bleeding time) was 0.76 mg kg−1, resulting in a significantly higher safety margin (ED2/ID50 ratio >30) compared to other agents nih.govnih.gov.
The following table summarizes key efficacy and bleeding time data for this compound and comparator anticoagulants in rat models:
| Compound | Model | Parameter | Value (bolus IV) | Value (IV infusion) | Citation |
| This compound | Venous Thrombosis | ID50 | 0.0081 mg kg−1 | N/A | nih.govnih.gov |
| Arterio-Venous Shunt | ID50 | 0.010 mg kg−1 | 0.0087 mg/kg/h | nih.govnih.govnih.gov | |
| Bleeding Time | ED2 | 0.76 mg kg−1 | 3.0 mg/kg/h | nih.govnih.govnih.gov | |
| Argatroban | Venous Thrombosis | ID50 | 0.011 mg kg−1 | N/A | nih.govnih.gov |
| Arterio-Venous Shunt | ID50 | 0.011 mg kg−1 | 0.027 mg/kg/h | nih.govnih.govnih.gov | |
| Bleeding Time | ED2 | 0.081 mg kg−1 | 0.25 mg/kg/h | nih.govnih.govnih.gov | |
| Heparin | Venous Thrombosis | ID50 | 6.3 iu kg−1 | N/A | nih.govnih.gov |
| Arterio-Venous Shunt | ID50 | 10 iu kg−1 | 22 IU/kg/h | nih.govnih.govnih.gov | |
| Bleeding Time | ED2 | 18 iu kg−1 | 18 IU/kg/h | nih.govnih.govnih.gov | |
| Dalteparin | Venous Thrombosis | ID50 | 4.7 iu kg−1 | N/A | nih.govnih.gov |
| Arterio-Venous Shunt | ID50 | 4.2 iu kg−1 | 11 IU/kg/h | nih.govnih.govnih.gov | |
| Bleeding Time | ED2 | 25 iu kg−1 | 26 IU/kg/h | nih.govnih.govnih.gov |
Future research should focus on refining these in vivo models to enhance their translational relevance. This includes developing more sophisticated models that closely mimic the complex pathophysiology of human thrombotic disorders, such as models of arterial thrombosis with reperfusion injury (e.g., electrically-induced carotid artery thrombosis models where this compound prevented reocclusion after thrombolysis) thieme-connect.com. Incorporating larger animal models (e.g., non-human primates) could provide more predictive pharmacokinetic and pharmacodynamic data that better translate to human clinical settings nih.gov. Furthermore, the integration of advanced imaging techniques could allow for real-time monitoring of thrombus formation, propagation, and resolution, offering a more comprehensive understanding of the compound's effects in vivo.
Application of Computational Chemistry and Structural Biology Techniques
Computational chemistry and structural biology play pivotal roles in modern drug discovery, enabling a rational approach to compound design and optimization abpi.org.ukabo.fi. For this compound, a known Factor Xa inhibitor, these techniques can provide invaluable insights into its interaction with the target protein and guide the development of improved derivatives.
Structural biology techniques, such as X-ray crystallography, can elucidate the precise binding mode of this compound within the active site of Factor Xa. While direct crystal structures of this compound bound to FXa were not explicitly found in the search, a docking study of this compound with FXa was utilized in the design of its derivatives, suggesting an understanding of its estimated active conformation utoronto.ca. This structural information is crucial for structure-based drug design, allowing researchers to visualize key interactions (e.g., hydrogen bonds, hydrophobic contacts) and identify regions for chemical modification.
Computational chemistry methods, including molecular docking and molecular dynamics simulations, can be employed to predict and refine the binding affinity and selectivity of this compound and its analogues to Factor Xa abpi.org.ukabo.fi. These techniques can help understand the impact of structural features, such as the highly basic amidine groups present in early FXa inhibitors like this compound, which were associated with low oral bioavailability wikipedia.org. By simulating molecular interactions, researchers can design modifications to overcome such limitations, potentially leading to derivatives with enhanced oral bioavailability, improved potency, and reduced off-target effects. Virtual screening of large chemical libraries against the Factor Xa active site, using this compound as a template, could also identify novel chemical scaffolds with similar or superior inhibitory profiles.
Identification of Predictive Biomarkers for Efficacy and Safety
Current assessments of this compound's efficacy rely on standard coagulation assays such as prothrombin time (PT) and activated partial thromboplastin time (APTT), which are prolonged in a dose-dependent manner by the compound nih.govnih.govnih.gov. Safety is primarily evaluated by monitoring bleeding time nih.govnih.govnih.gov. While these are important pharmacodynamic markers, future research should aim to identify more precise and predictive biomarkers for both efficacy and safety.
For efficacy, the identification of predictive biomarkers could involve exploring genetic polymorphisms in genes related to the coagulation cascade or drug metabolism that might influence an individual's response to this compound. Furthermore, investigating novel protein biomarkers that are more sensitive indicators of FXa inhibition or downstream coagulation pathway modulation could provide earlier and more specific insights into the compound's therapeutic effect. Techniques such as proteomics or metabolomics could be utilized to identify molecular signatures in patient samples that correlate with a positive therapeutic outcome.
Q & A
Q. What is the mechanism of action of YM 60828 as a factor Xa inhibitor, and how does its selectivity compare to thrombin?
this compound selectively inhibits human factor Xa with a high-affinity binding (Ki = 1.3 μM) while showing negligible activity against thrombin (Ki > 100 μM) . This selectivity is critical for anticoagulant efficacy without interfering with thrombin-mediated hemostatic pathways. Researchers should validate selectivity using competitive inhibition assays under standardized buffer conditions to avoid nonspecific interactions.
Q. What key pharmacological parameters define this compound's anticoagulant activity in vitro and in vivo?
In vitro, this compound doubled factor Xa clotting time, prothrombin time (PT), and activated partial thromboplastin time (APTT) at 0.10, 0.21, and 0.24 μM, respectively . In squirrel monkeys, a 3 mg/kg oral dose achieved a plasma concentration of 788 ± 167 ng/ml, prolonging PT and APTT by 4.8- and 1.9-fold . Researchers should use chromogenic assays for in vitro validation and HPLC or LC-MS for plasma concentration measurements in vivo.
Q. Which experimental models are most suitable for studying this compound's antithrombotic effects?
Electrically-induced carotid artery thrombosis in rats and pharmacokinetic studies in squirrel monkeys are validated models. This compound at 30 mg/kg orally reduced occlusion incidence in rats, while intravenous infusion (1 mg/kg/h) improved arterial patency . Researchers must standardize electrical stimulation parameters and monitor systemic coagulation times to avoid confounding effects .
Q. How is the oral bioavailability of this compound calculated, and what factors influence it?
Bioavailability (20.3% in monkeys) is determined using the formula: , where AUC is the area under the plasma concentration-time curve . Factors like intestinal absorption, first-pass metabolism, and species-specific pharmacokinetics must be controlled using crossover study designs and metabolic stability assays.
Advanced Research Questions
Q. How can researchers address contradictions between in vitro potency (IC50) and in vivo efficacy for this compound?
Discrepancies arise from differences in plasma protein binding, metabolic clearance, and assay conditions. For example, this compound's IC50 in the prothrombinase complex (7.7 nM) may not directly translate to in vivo doses due to dynamic blood flow and tissue distribution. Researchers should use ex vivo coagulation assays and physiologically-based pharmacokinetic (PBPK) modeling to bridge in vitro-in vivo correlations .
Q. What experimental design considerations are critical for comparative studies of this compound with other anticoagulants?
Head-to-head studies require matched molar doses, standardized thrombosis models, and blinded outcome assessments. For instance, this compound outperformed heparin (300 U/kg/h) in arterial patency without prolonging systemic coagulation times . Researchers should use randomized block designs and power analyses to ensure statistical robustness .
Q. How do pharmacokinetic properties of this compound influence its dosing regimen in different species?
Species-specific differences in absorption and metabolism necessitate allometric scaling. In monkeys, the plasma half-life and volume of distribution must be quantified via non-compartmental analysis (NCA) . Researchers should also assess CYP450-mediated interactions using liver microsome assays to predict drug-drug interactions.
Q. What methodological steps ensure reproducibility in synthesizing and characterizing this compound?
Synthesis protocols must detail reaction conditions (e.g., solvent, temperature), purification methods (e.g., column chromatography), and characterization data (e.g., NMR, HRMS) . Purity (>95%) should be confirmed via HPLC, and identity via spectral comparison with published data . Batch-to-batch variability can be minimized using quality-by-design (QbD) principles.
Q. How can researchers resolve discrepancies in platelet aggregation inhibition data across studies?
this compound's IC50 for platelet aggregation varies (3–23 μM) depending on agonists (e.g., collagen vs. ADP) . Standardizing agonist concentrations and platelet-rich plasma preparation methods is essential. Dose-response curves should be replicated in triplicate, with negative controls (e.g., vehicle) to exclude artifacts.
Q. What gaps in knowledge warrant further investigation of this compound's therapeutic potential?
Unexplored areas include long-term safety profiles, interactions with antiplatelet agents, and efficacy in venous thrombosis models. Researchers should prioritize studies integrating omics approaches (e.g., proteomics) to identify off-target effects and biomarkers of response .
Methodological Resources
- Data Analysis : Use non-linear regression for IC50/Ki calculations (e.g., GraphPad Prism) and ANOVA for comparative studies .
- Experimental Reproducibility : Follow guidelines for anticoagulant assays from the ISTH and compound characterization from IUPAC .
- Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for animal studies and obtain institutional ethics approvals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
